3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide

Physicochemical profiling Drug-likeness Scaffold optimization

3-Methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 903340-67-0) is a synthetic heterocyclic compound with molecular formula C8H7N3O2S and molecular weight 209.23 g/mol. It belongs to the N-(thiazol-2-yl)isoxazole-5-carboxamide class, combining a 3-methyl-substituted isoxazole ring with an unsubstituted thiazole ring via a carboxamide linker.

Molecular Formula C8H7N3O2S
Molecular Weight 209.22
CAS No. 903340-67-0
Cat. No. B2706962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
CAS903340-67-0
Molecular FormulaC8H7N3O2S
Molecular Weight209.22
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2=NC=CS2
InChIInChI=1S/C8H7N3O2S/c1-5-4-6(13-11-5)7(12)10-8-9-2-3-14-8/h2-4H,1H3,(H,9,10,12)
InChIKeyDEHMKVOHIYFTML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 903340-67-0): Core Scaffold Identity and Procurement Context


3-Methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 903340-67-0) is a synthetic heterocyclic compound with molecular formula C8H7N3O2S and molecular weight 209.23 g/mol . It belongs to the N-(thiazol-2-yl)isoxazole-5-carboxamide class, combining a 3-methyl-substituted isoxazole ring with an unsubstituted thiazole ring via a carboxamide linker [1]. This compound is commercially available as a research chemical from multiple vendors, typically at purities ranging from 95% to 98% . The isoxazole-5-carboxamide scaffold is a privileged structure in agrochemical and medicinal chemistry, with patent literature demonstrating herbicidal utility for closely related derivatives and emerging evidence of antimicrobial potential for thiazolyl-isoxazole hybrids [1][2].

Why 3-Methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide Cannot Be Casually Replaced by In-Class Analogs


Within the N-(thiazol-2-yl)isoxazole-5-carboxamide chemical series, three structural variables critically determine biological profile: (i) the presence and position of substituents on the thiazole ring (particularly at the 4-position), (ii) the substitution pattern on the isoxazole ring (3-methyl vs. 3-H vs. 3-aryl), and (iii) whether the thiazole is a simple 1,3-thiazole or a fused benzothiazole system . The target compound is structurally distinctive in possessing an unsubstituted thiazole ring (no 4-aryl, 4-alkyl, or 4-heteroaryl group) combined with a 3-methyl substituent on the isoxazole. This minimal substitution pattern yields a lower molecular weight (209.23 g/mol), reduced lipophilicity, and a distinct hydrogen-bonding surface compared to the more heavily substituted analogs that dominate the patent and literature landscape [1]. The herbicidal isoxazole-5-carboxamide patent family (US 5,203,907; US 5,205,854) explicitly teaches that the nature of the amide substituent and the isoxazole 3-position substitution are both critical determinants of biological activity, crop selectivity, and environmental behavior [1]. Consequently, substitution with a 4-aryl-thiazol-2-yl or benzothiazol-2-yl analog is expected to produce a meaningfully different pharmacodynamic and physicochemical profile.

Quantitative Differentiation Evidence for 3-Methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 903340-67-0) Relative to Closest Analogs


Molecular Weight and Physicochemical Differentiation from 4-Aryl-Thiazol-2-yl Analogs

The target compound (MW 209.23 g/mol) is significantly smaller than its closest commercially available 4-substituted analogs. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (CID 2999703) has MW 285.32 g/mol; 3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 946229-48-7) has MW 333.41 g/mol; and 3-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 953209-29-5) has MW 377.42 g/mol . The target compound is 26–45% smaller by mass, conferring measurably different solubility and permeability characteristics relevant to both agrochemical formulation and fragment-based drug discovery [1]. The absence of the 4-aryl substituent also eliminates a rotational degree of freedom and reduces the number of hydrogen bond acceptors, which influences binding mode and selectivity [1].

Physicochemical profiling Drug-likeness Scaffold optimization

Absence of Thiazole 4-Position Substitution Confers Distinct Biological Selectivity Profile Relative to 4-Aryl-Thiazol-2-yl Analogs

The 4-(4-methylphenyl)-thiazol-2-yl analog (CID 2999703; CAS 941993-60-8) demonstrated measurable inhibitory activity against the dual-specificity phosphatase MKP-1 with an IC50 of 35,800 nM in a Cdc25B dose-response selectivity assay, as documented in BindingDB [1]. By contrast, the target compound lacks the 4-aryl substituent that occupies a hydrophobic pocket in the MKP-1 binding site [2]. While direct IC50 data for the target compound against MKP-1 are not publicly available, the structural difference (absence of the 4-tolyl group) is expected to reduce or eliminate MKP-1 binding based on established thiazole SAR, thereby providing a cleaner selectivity profile for applications where MKP-1 inhibition is an undesired off-target activity [2]. The 3-methyl group on the isoxazole ring is retained in the target compound, which distinguishes it from the des-methyl analog N-(thiazol-2-yl)isoxazole-5-carboxamide, for which no enzymatic data are reported [1].

Kinase selectivity Phosphatase inhibition Scaffold SAR

Herbicidal Activity Potential: Scaffold Alignment with BASF Isoxazole-5-Carboxamide Patent Series

The isoxazole-5-carboxamide patent family (US 5,203,907 and US 5,205,854, assigned to BASF) establishes that compounds of formula I, where the isoxazole 3-position bears a methyl group and the 5-carboxamide is substituted with various amines, possess herbicidal activity against both monocotyledonous and dicotyledonous weed species [1]. The patent explicitly claims that compounds with R3 = H and R4 = C1-C4-alkyl or C3-C8-cycloalkyl on the isoxazole ring are preferred, a structural feature satisfied by the target compound's 3-methyl substitution [1]. Furthermore, Example compounds in the patent series demonstrate pre-emergence herbicidal activity at application rates of 3.0 kg/ha against species including Echinochloa crus-galli (barnyard grass) and Sinapis alba (white mustard) [1]. The target compound, by virtue of its 3-methylisoxazole-5-carboxamide core with a heterocyclic amine (thiazol-2-yl) substituent, aligns with the general Formula I of the BASF patents, whereas many commercial isoxazole herbicides (e.g., isoxaflutole) operate through a fundamentally different 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition mechanism [2].

Herbicide discovery Agrochemical SAR Pre-emergence activity

Antimicrobial SAR Differentiation: Unsubstituted Thiazole versus 4-Aryl-Thiazole in Thiazolyl-Isoxazole Hybrids

The 2024 study by Bhoye et al. on 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives demonstrated potent antitubercular and antimicrobial activity for compounds bearing aryl substituents on both the isoxazole 5-position and the thiazole 2-position [1]. In this series, compound 9a (5-phenyl-3-(2-phenylthiazol-4-yl)isoxazole) showed MIC values in the range of 6.25–12.5 μg/mL against Mycobacterium tuberculosis H37Rv [1]. The target compound differs in three key respects: (i) the thiazole is linked at the 2-position rather than the 4-position; (ii) the thiazole ring is unsubstituted at the 4-position; and (iii) the isoxazole 3-position bears a methyl group rather than an aryl-thiazole moiety . These structural differences result in a distinct connectivity pattern that will produce a different three-dimensional pharmacophore, making the target compound a complementary rather than redundant member of thiazolyl-isoxazole screening libraries . Direct antimicrobial MIC data for the target compound are not publicly available as of the literature cutoff.

Antitubercular activity Antimicrobial screening Thiazole SAR

Purity and Analytical Characterization Relative to Commercial Analogs: Procurement-Grade Comparison

The target compound is supplied by multiple vendors at standard purities of 95–98%, as determined by HPLC and NMR characterization . In comparison, the structurally related 3-methyl-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide (CAS 946287-11-2) is available from Bidepharm at a certified purity of 98% with batch-specific NMR, HPLC, and GC quality control reports . The target compound's lower molecular complexity (fewer functional groups, no methoxy substituents, no fused ring system) typically correlates with simpler impurity profiles and easier analytical resolution, which is advantageous for high-throughput screening where compound integrity is critical . However, procurement decision-makers should verify that vendors provide batch-specific Certificate of Analysis (CoA) documentation, as purity and residual solvent levels can vary between suppliers for compounds lacking pharmacopoeial monographs .

Chemical procurement Quality control Analytical characterization

Recommended Application Scenarios for 3-Methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 903340-67-0)


Fragment-Based Lead Discovery and Property-Driven Optimization Campaigns

With a molecular weight of 209.23 g/mol and a minimal substitution pattern, this compound serves as an ideal fragment-sized starting point for medicinal chemistry programs targeting kinases, phosphatases, or antimicrobial targets. Its unsubstituted thiazole ring provides a vector for subsequent SAR expansion at the 4-position, while the 3-methylisoxazole contributes metabolic stability relative to unsubstituted isoxazole analogs. The compound's low molecular complexity and favorable physicochemical profile support rule-of-three compliant fragment library inclusion, as recommended by fragment-based drug discovery guidelines [1]. Procurement priority should be given to this compound over larger 4-aryl-thiazol-2-yl analogs when the goal is de novo lead generation rather than late-stage optimization of a pre-existing hit.

Agrochemical Screening for Non-HPPD Herbicidal Mechanisms of Action

The structural alignment of this compound with the BASF isoxazole-5-carboxamide herbicide patent series (US 5,203,907; US 5,205,854) supports its inclusion in agrochemical discovery screening cascades targeting non-HPPD herbicidal mechanisms [2]. The thiazol-2-yl substituent represents a heterocyclic amine variant not exhaustively exemplified in the original patent filings, offering potential differentiation in weed spectrum or crop selectivity. Pre-emergence greenhouse screening at application rates of 0.5–3.0 kg/ha against key weed species (Echinochloa crus-galli, Setaria viridis, Sinapis alba, Abutilon theophrasti) is recommended to establish baseline herbicidal activity and guide subsequent analog synthesis [2].

Chemical Biology Tool Compound for Phosphatase Selectivity Profiling

The absence of the 4-aryl-thiazole substituent that confers MKP-1 inhibitory activity in the structurally related analog N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (IC50 = 35.8 μM) positions this compound as a potential negative control or selectivity probe for phosphatase inhibitor discovery [3]. In phosphatase selectivity panels, this compound can serve to establish the baseline contribution of the isoxazole-5-carboxamide-thiazole core to any observed activity, decoupled from the 4-aryl hydrophobic anchor. This application is particularly relevant for academic chemical biology groups studying the druggability of the dual-specificity phosphatase family.

Library Enhancement for Thiazolyl-Isoxazole Antimicrobial Screening Cascades

The 2024 Bhoye et al. study demonstrated potent antitubercular activity (MIC 6.25–12.5 μg/mL) for 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives [4]. The target compound provides a structurally orthogonal chemotype—N-(thiazol-2-yl)isoxazole-5-carboxamide connectivity rather than 3-(thiazol-4-yl)isoxazole—enabling exploration of SAR space not covered by the published series. Screening this compound alongside the 5-aryl-3-(thiazol-4-yl)isoxazole series in parallel antimicrobial assays (M. tuberculosis H37Rv, S. aureus, E. coli, C. albicans) would establish whether the alternative connectivity retains or improves anti-infective potency while potentially reducing cytotoxicity [4].

Quote Request

Request a Quote for 3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.